molecular formula C7H14ClNS B6193120 2-thia-6-azaspiro[3.5]nonane hydrochloride CAS No. 2648942-10-1

2-thia-6-azaspiro[3.5]nonane hydrochloride

Cat. No.: B6193120
CAS No.: 2648942-10-1
M. Wt: 179.71 g/mol
InChI Key: KCBHQVXQMBBERF-UHFFFAOYSA-N
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Description

2-thia-6-azaspiro[3.5]nonane hydrochloride is a spirocyclic secondary amine with a sulfur atom and a nitrogen atom in the heteroaromatic ring. It has the molecular formula C9H17ClN2S and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thia-6-azaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs. These methods often involve large-scale chemical reactions with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-thia-6-azaspiro[3.5]nonane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-thia-6-azaspiro[3.5]nonane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-thia-6-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-thia-6-azaspiro[3.5]nonane hydrochloride include:

  • 2-thia-7-azaspiro[3.5]nonane hydrochloride
  • 7-thia-2-azaspiro[3.5]nonane hydrochloride
  • 1-thia-6-azaspiro[3.5]nonane hydrochloride

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-thia-6-azaspiro[3.5]nonane hydrochloride involves the reaction of 2-mercaptoethanol with 1,5-dibromopentane to form 2-(bromomethylthio)ethanol. This intermediate is then reacted with piperidine to form 2-(piperidin-1-yl)ethylthiol. The final step involves the cyclization of 2-(piperidin-1-yl)ethylthiol with sulfur to form 2-thia-6-azaspiro[3.5]nonane, which is then hydrochlorinated to form the hydrochloride salt.", "Starting Materials": [ "2-mercaptoethanol", "1,5-dibromopentane", "piperidine", "sulfur", "hydrochloric acid" ], "Reaction": [ "2-mercaptoethanol + 1,5-dibromopentane -> 2-(bromomethylthio)ethanol", "2-(bromomethylthio)ethanol + piperidine -> 2-(piperidin-1-yl)ethylthiol", "2-(piperidin-1-yl)ethylthiol + sulfur -> 2-thia-6-azaspiro[3.5]nonane", "2-thia-6-azaspiro[3.5]nonane + hydrochloric acid -> 2-thia-6-azaspiro[3.5]nonane hydrochloride" ] }

CAS No.

2648942-10-1

Molecular Formula

C7H14ClNS

Molecular Weight

179.71 g/mol

IUPAC Name

2-thia-8-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C7H13NS.ClH/c1-2-7(4-8-3-1)5-9-6-7;/h8H,1-6H2;1H

InChI Key

KCBHQVXQMBBERF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)CSC2.Cl

Purity

95

Origin of Product

United States

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